

Spectroscopic Profile of Amyl Laurate: A Technical Guide

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Compound of Interest

Compound Name: *Amyl laurate*

Cat. No.: *B1219667*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **amyl laurate**, a fatty acid ester commonly used in the cosmetics and flavor industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide includes structured data tables, detailed experimental protocols, and visualizations of the molecular structure and analytical workflows.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **amyl laurate**.

Table 1: ^1H NMR Spectroscopic Data for Amyl Laurate

Solvent: CDCl_3 , Frequency: 89.56 MHz

Chemical Shift (ppm)	Assignment
4.097	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
2.27	-CO-CH ₂ -(CH ₂) ₉ -CH ₃
1.60	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
1.26	-CO-CH ₂ -(CH ₂) ₉ -CH ₃
0.92	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
0.88	-CO-(CH ₂) ₁₀ -CH ₃

Note: Data sourced from ChemicalBook.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for Amyl Laurate (Predicted)

Solvent: CDCl₃

Chemical Shift (ppm)	Assignment
~173.9	C=O
~63.3	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
~37.9	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
~34.4	-CH ₂ -COO-
~31.9	-(CH ₂) _n - (Laurate Chain)
~29.6	-(CH ₂) _n - (Laurate Chain)
~29.4	-(CH ₂) _n - (Laurate Chain)
~29.3	-(CH ₂) _n - (Laurate Chain)
~29.2	-(CH ₂) _n - (Laurate Chain)
~25.8	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
~25.0	-CH ₂ -CH ₂ -COO-
~22.7	-CH ₂ -CH ₃ (Laurate Chain)
~22.5	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
~14.1	-CH ₂ -CH ₃ (Laurate Chain)

Note: These chemical shifts are predicted values generated using online NMR prediction tools and should be considered as estimates.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for Amyl Laurate

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~2925	Strong	C-H Stretch	Alkane
~2855	Strong	C-H Stretch	Alkane
~1740	Strong	C=O Stretch	Ester
~1465	Medium	C-H Bend	Alkane
~1170	Strong	C-O Stretch	Ester

Note: These are characteristic absorption peaks for the functional groups present in **amyl laurate**.

Table 4: Mass Spectrometry Data for Amyl Laurate (Electron Ionization)

m/z	Relative Intensity (%)
43.0	23.6
55.0	12.6
57.0	8.8
70.0	100.0
71.0	38.9
183.0	21.6
201.0	12.2
270.0 (M ⁺)	3.5

Note: Data sourced from ChemicalBook.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **amyl laurate**.

Methodology:

- Sample Preparation: A sample of **amyl laurate** (approximately 10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to 16 ppm.
 - A 90° pulse is applied with a relaxation delay of 5 seconds.
 - 16 scans are acquired and averaged.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used.
 - The spectral width is set to 220 ppm.
 - A 30° pulse is applied with a relaxation delay of 2 seconds.
 - 1024 scans are acquired and averaged.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **amyl laurate**.

Methodology:

- Sample Preparation: A drop of neat **amyl laurate** liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then scanned over the mid-infrared range (4000-400 cm^{-1}).
 - 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are identified and assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **amyl laurate**.

Methodology:

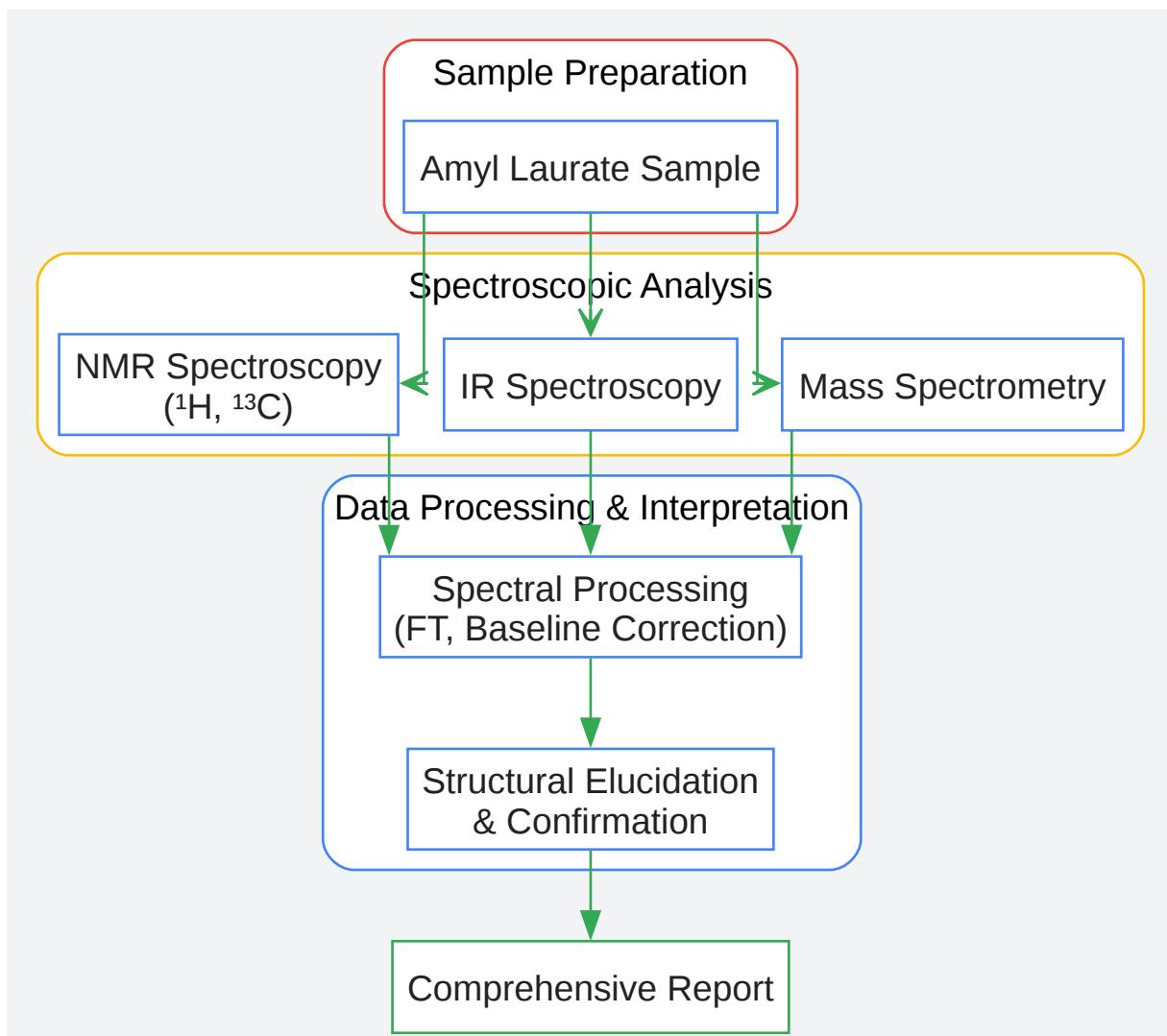
- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for separating fatty acid esters.
- Instrumentation: A GC-MS system operating in Electron Ionization (EI) mode is used.
- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Initial temperature of 100°C, ramped to 280°C at a rate of 10°C/min.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Mass Range: m/z 40-500.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M^+) and the major fragment ions. The fragmentation pattern is interpreted to confirm the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **amyl laurate**.

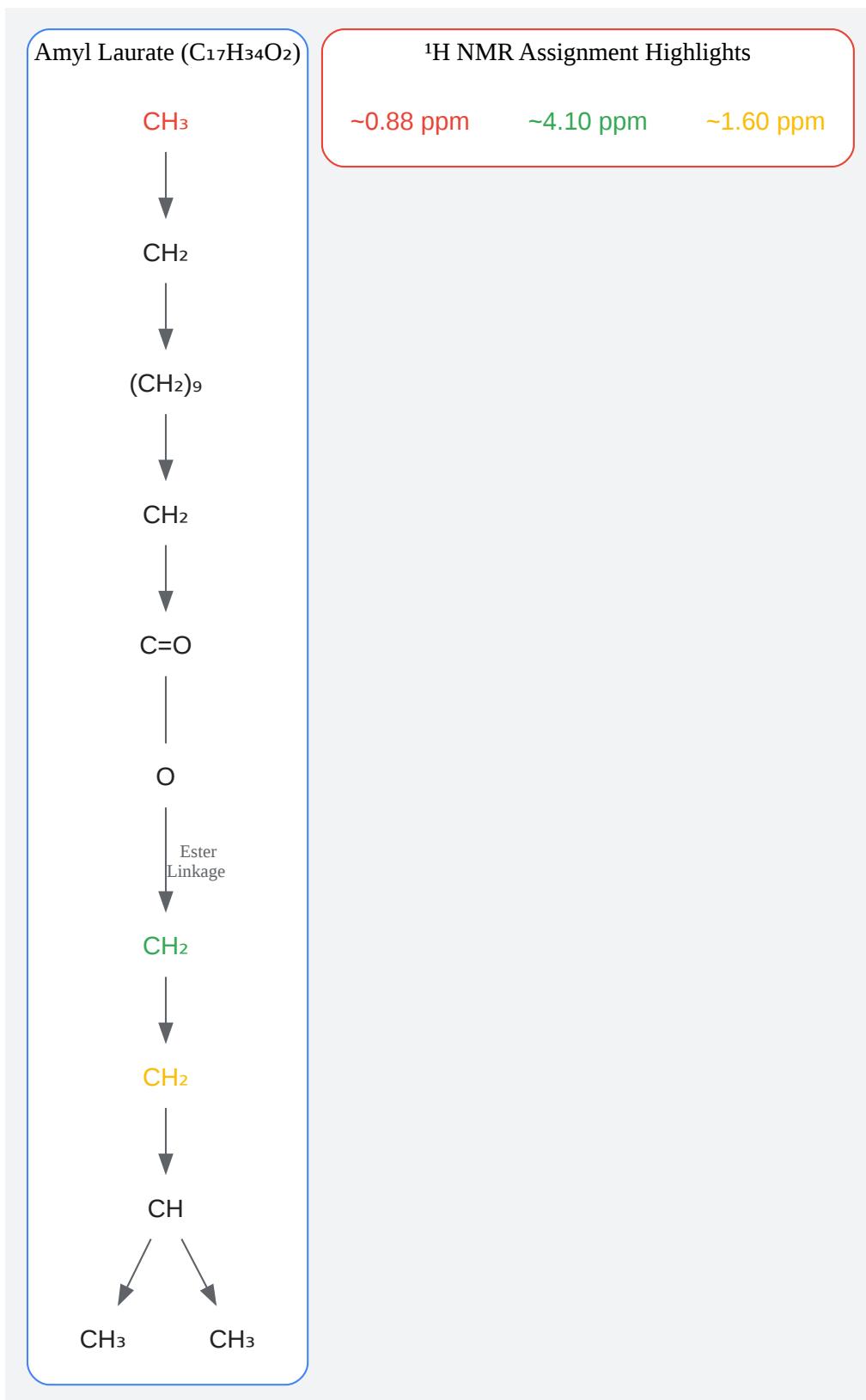


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Caption: General workflow for spectroscopic analysis.

Molecular Structure of Amyl Laurate with NMR Assignments

This diagram shows the structure of **amyl laurate** with protons and carbons labeled for NMR analysis.

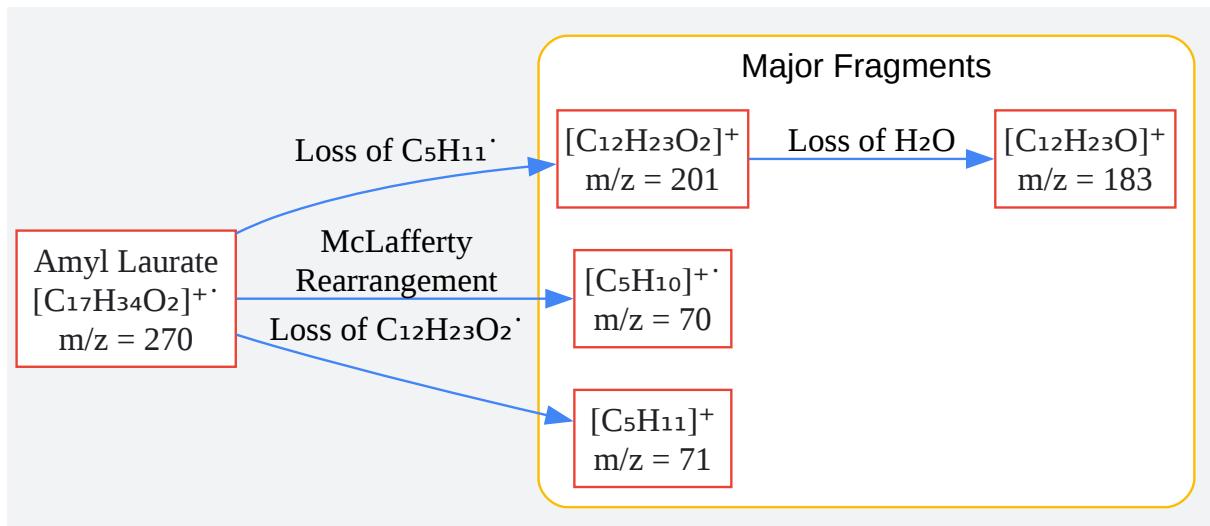


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Caption: **Amyl Laurate** structure with NMR labels.

Conceptual Mass Spectrometry Fragmentation of Amyl Laurate

This diagram illustrates a plausible fragmentation pathway for **amyl laurate** under electron ionization.



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Caption: Conceptual MS fragmentation pathway.

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References

- 1. ISOAMYL LAURATE(6309-51-9) ^{13}C NMR spectrum [chemicalbook.com]
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